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Neosperidin dihydrochalcone

Sweetener Dihydrochalcone Potency

Neohesperidin dihydrochalcone (NHDC) delivers exceptional value where standard sweeteners fail. Its quantifiable 20× sweetness advantage over naringin dihydrochalcone in beverages, combined with proven bitterness-masking at sub-sweetness levels, makes it the superior choice for sugar reduction, palatability, and feed applications. EU-approved as feed additive E 959 with EFSA ADI of 20 mg/kg bw/day, supported by official analytical method GB/T 45200-2025.

Molecular Formula C28H36O15
Molecular Weight 612.6 g/mol
Cat. No. B7826277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeosperidin dihydrochalcone
Molecular FormulaC28H36O15
Molecular Weight612.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC(=C(C=C4)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H36O15/c1-11-21(34)23(36)25(38)27(40-11)43-26-24(37)22(35)19(10-29)42-28(26)41-13-8-16(32)20(17(33)9-13)14(30)5-3-12-4-6-18(39-2)15(31)7-12/h4,6-9,11,19,21-29,31-38H,3,5,10H2,1-2H3
InChIKeyITVGXXMINPYUHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility342.1 mg/L @ 25 °C (est)

Neohesperidin Dihydrochalcone (NHDC) for Procurement: A Non-Nutritive High-Intensity Sweetener Derived from Citrus Flavonoids


Neohesperidin dihydrochalcone (NHDC, E 959) is a semisynthetic dihydrochalcone glycoside produced via catalytic hydrogenation of neohesperidin, a bitter flavanone naturally occurring in bitter oranges (Citrus aurantium) [1]. It is classified as a high-intensity, non-nutritive sweetener [2]. Its sweetening potency relative to sucrose is concentration-dependent and extensively documented, with reported values spanning approximately 250–1,800×, a critical variable for formulation [3][4].

Why Neohesperidin Dihydrochalcone Cannot Be Substituted with Naringin Dihydrochalcone or Other High-Intensity Sweeteners


Within the dihydrochalcone sweetener class, compounds are not functionally interchangeable. Structural differences between neohesperidin dihydrochalcone (NHDC) and its closest analog, naringin dihydrochalcone (NDC), produce quantifiable and meaningful divergences in sweetening potency, mouthfeel functionality, and flavor modification [1]. These differences are not marginal; in a beverage model, NHDC exhibited a sweetness equivalence 20× higher than NDC relative to saccharin [2]. Beyond potency, the sensory profile includes a characteristic licorice-like aftertaste and delayed sweetness onset, which directly influence applicability in specific food matrices and can be undesirable in applications requiring a rapid, clean sweet taste [1]. Furthermore, while both compounds are derived from citrus flavonoids, their manufacturing pathways and regulatory profiles diverge significantly, with NHDC's approved use as a feed additive in the EU distinguishing it from other high-intensity sweeteners for animal nutrition applications [3][4].

Quantitative Differentiation Evidence for Neohesperidin Dihydrochalcone (NHDC) in Procurement Decisions


Comparative Sweetness Potency: Neohesperidin Dihydrochalcone (NHDC) vs. Naringin Dihydrochalcone (NDC)

In a direct comparative assessment within a defined beverage matrix (Chekwate Orange Drink), NHDC demonstrates a sweetness equivalence 20× higher than its closest structural analog, naringin dihydrochalcone (NDC). Specifically, NHDC was found to be 3.8× as sweet as saccharin, whereas NDC was only 0.19× as sweet as saccharin [1]. This ratio confirms that at equivalent concentrations, NDC provides negligible sweetening relative to NHDC. This quantitative difference is further supported by general potency ranges, where NHDC is reported to be up to 1,000× sweeter than sucrose, compared to approximately 300× for NDC [2].

Sweetener Dihydrochalcone Potency

Thermal Stability of Neohesperidin Dihydrochalcone (NHDC) in Aqueous Systems: Predictive Shelf-Life Data

Under optimal acidic conditions (pH 4.50), NHDC exhibits a defined thermal stability profile following first-order degradation kinetics. Accelerated stability testing at 50°C, 70°C, and 90°C allowed for the extrapolation of kinetic parameters. The activation energy (Ea) for thermodegradation was determined to be 45.8 kJ mol⁻¹, and the time for 10% degradation (t₉₀%) at 20°C was calculated as 164 days [1]. While this stability in aqueous solution is moderate and pH-dependent, it provides a quantitative basis for predicting shelf-life in beverages. This is in contrast to many other high-intensity sweeteners, such as aspartame, which is known to degrade more rapidly under similar aqueous conditions due to hydrolysis and diketopiperazine formation, although a direct head-to-head kinetic study is lacking.

Stability Thermal Degradation Shelf-life

Mouthfeel and Body Enhancement: Neohesperidin Dihydrochalcone (NHDC) as a Functional Modifier at Sub-Sweetness Concentrations

NHDC is uniquely documented to mimic the body and mouthfeel of sucrose at extremely low concentrations, a functional attribute not shared by other high-intensity sweeteners like saccharin or acesulfame-K, which primarily contribute only sweetness. Patented evidence specifies that NHDC can achieve this effect at levels as low as 5 ppm, which is well below its sweetness threshold, demonstrating a distinct dual-functionality as both a sweetener and a texturizing/mouthfeel agent [1]. For comparison, achieving similar textural effects with other ingredients typically requires the addition of bulk agents like polydextrose or maltodextrin at concentrations thousands of times higher.

Mouthfeel Sensory Flavor Enhancement

Regulatory Clearance and Safety Profile of Neohesperidin Dihydrochalcone (NHDC) for Food and Feed Applications

NHDC holds a favorable and recently re-evaluated safety profile. The European Food Safety Authority (EFSA) established an Acceptable Daily Intake (ADI) of 20 mg/kg body weight/day, based on a No Observed Adverse Effect Level (NOAEL) of 4,000 mg/kg bw/day from a 13-week rat study [1]. This ADI is significantly higher than the original JECFA ADI of 5 mg/kg bw, reflecting an updated and more comprehensive safety assessment [2]. Furthermore, NHDC is approved for use as a feed additive in the EU, a regulatory pathway not yet established for many other high-intensity sweeteners [3]. This dual approval (food and feed) provides a unique procurement advantage.

Safety ADI Regulatory

Validated Application Scenarios for Neohesperidin Dihydrochalcone (NHDC) Based on Quantitative Evidence


Low-Calorie Beverage Formulation Requiring Superior Sweetness Potency Over NDC

In the development of sugar-reduced or zero-calorie beverages, NHDC should be prioritized over its analog naringin dihydrochalcone (NDC). As evidenced by the 20× greater sweetness equivalence in beverage models, NDC cannot provide comparable sweetening at similar usage levels [1]. Additionally, NHDC's ability to enhance mouthfeel at sub-sweetness concentrations (≥5 ppm) provides a dual benefit, addressing the textural deficits common in diet beverages without requiring additional bulk agents [2].

Animal Feed Palatability Enhancement with Regulatory Clearance

NHDC is specifically approved for use as a feed additive in the European Union, a regulatory distinction that separates it from many high-intensity sweeteners intended solely for human food [3]. This application leverages NHDC's high potency (up to 1,800× sucrose) to improve feed palatability for livestock. The recently established EFSA ADI of 20 mg/kg bw/day further supports its safe inclusion in the food chain [4]. An official analytical method (GB/T 45200-2025) now exists for its quantification in feed matrices, providing quality control infrastructure for this industrial application [5].

Pharmaceutical Taste-Masking for Bitter Active Pharmaceutical Ingredients (APIs)

NHDC is uniquely suited for pharmaceutical formulations where bitterness suppression is critical. It has been shown to bind to bitter receptors even at concentrations below its sweetness threshold, effectively reducing the perception of bitterness from APIs without adding excessive sweetness [6]. This functional property is particularly valuable in pediatric and geriatric oral dosage forms (e.g., syrups, chewable tablets), where palatability directly impacts patient compliance. Its GRAS status as a flavoring agent in the USA further supports this use [7].

Shelf-Stable Acidic Beverages Requiring Quantified Stability

For beverages formulated at pH 3–5 (e.g., citrus-flavored sodas, sports drinks), NHDC offers a quantifiable stability advantage. Its thermodegradation follows predictable first-order kinetics with a t₉₀% of 164 days at 20°C and pH 4.50 [8]. This allows formulators to accurately model sweetener loss over shelf-life. This is particularly relevant when replacing aspartame, which is known to degrade more rapidly in acidic aqueous solutions, leading to sweetness loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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